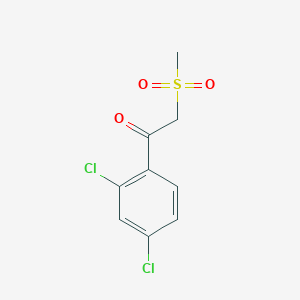
1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (DCMSE) is an organic compound used in a variety of scientific applications. It is a colorless, flammable liquid with a pungent odor, and is used for its reactivity with a variety of organic compounds. DCMSE is a versatile reagent with a wide range of applications in both organic synthesis and scientific research. It is an important intermediate in the production of pharmaceuticals and other chemicals, and is also used in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
Occupational Health and Environmental Toxicology
Research has shown that chlorinated aliphatic solvents, which share structural similarities with "1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone," are associated with various adverse health effects due to occupational exposure. These include central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity. Studies emphasize the need for prospective biomarker studies to understand the impact of solvent exposure on health better (Ruder, 2006).
Endocrine Disruption and Mitochondrial Effects
DDT and its metabolites, structurally related chlorinated compounds, act as endocrine disruptors in humans and wildlife, affecting reproductive and immune systems. Research highlights the significance of these compounds' interaction with nuclear receptors and their impact on mitochondrial function, proposing a direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Environmental Remediation
The enzymatic approach has been explored for the remediation of various organic pollutants, including chlorinated compounds, in industrial wastewater. Enzymes, in the presence of redox mediators, have shown potential in enhancing the degradation efficiency of recalcitrant compounds, suggesting a promising avenue for the treatment of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Biodegradation of Persistent Herbicides
Herbicides based on 2,4-D, a chlorinated compound, have been extensively used in agriculture, leading to environmental concerns due to their persistence and potential for bioaccumulation. Research on microbial biodegradation has highlighted the role of microorganisms in degrading such compounds, underlining the importance of understanding microbial interactions with persistent pollutants for environmental management (Magnoli et al., 2020).
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-2-methylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-15(13,14)5-9(12)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFKDUWSSTTXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

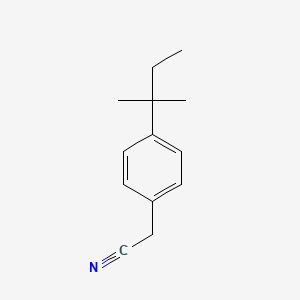
![1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836532.png)
![8-(2-Chloropropanoyl)-2-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2836533.png)
![(E)-3-(2-methylfuran-3-yl)-6-(2-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2836537.png)
![benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2836538.png)
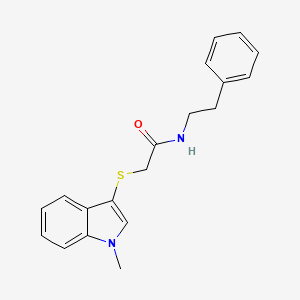
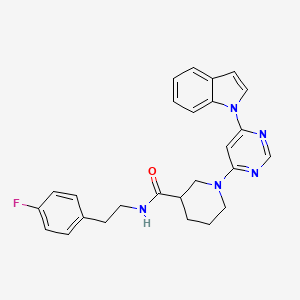
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2836543.png)

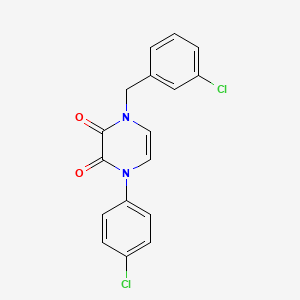
![N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2836548.png)
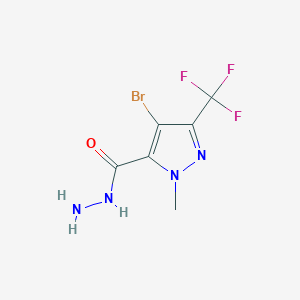
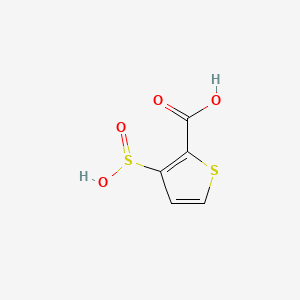
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)